
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide, also known as Furanone, is a bioactive compound that has been widely studied for its potential applications in various fields of science. Furanone has been found to have significant biological activities, including antimicrobial, antifungal, and antitumor properties.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is not fully understood, but it is believed to act by disrupting bacterial and fungal cell membranes, leading to cell death. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been shown to inhibit quorum sensing, a process by which bacteria communicate and coordinate their behavior, which can lead to the formation of biofilms. In cancer cells, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide induces apoptosis by activating caspases, which are enzymes that promote cell death.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have low cytotoxicity in human cells and does not affect cell viability at concentrations below 100 μM. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum antimicrobial and antifungal activity. However, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has some limitations, including its limited solubility in water and its potential instability under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide. One area of research is the development of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide-based compounds with improved solubility and stability for use in medical devices and as therapeutic agents. Another area of research is the investigation of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide's potential as a quorum sensing inhibitor in agriculture to prevent the formation of biofilms in crops. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide and its potential applications in various fields of science.
Méthodes De Synthèse
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide can be synthesized through a simple one-pot reaction using commercially available starting materials. The synthesis involves the condensation of 3-(2-oxopyrrolidin-1-yl)benzoic acid with furan-3-ylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide as a yellow solid with a high yield of up to 80%.
Applications De Recherche Scientifique
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been extensively studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Candida albicans. (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has also been found to have antitumor properties by inducing apoptosis in cancer cells. In addition, (E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide has been studied for its potential application as a biofilm inhibitor in medical devices, as biofilms can lead to infections and complications in patients.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(7-6-13-8-10-22-12-13)18-14-3-1-4-15(11-14)19-9-2-5-17(19)21/h1,3-4,6-8,10-12H,2,5,9H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCBKDMIVYVUCN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


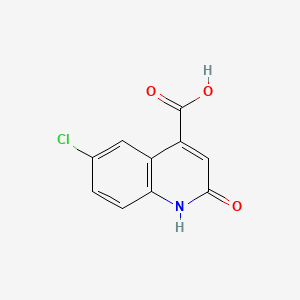
![N1-butyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2571520.png)
![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)
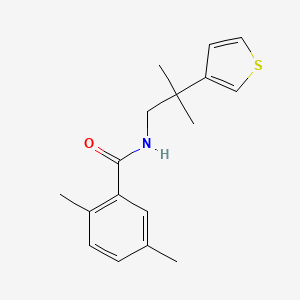
![1-((2-amino-2-oxoethyl)thio)-N-cyclohexyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2571524.png)

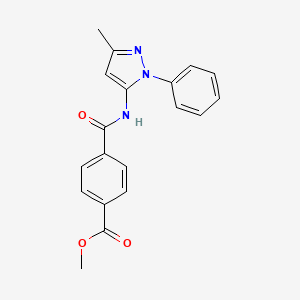
![N-(4-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2571528.png)
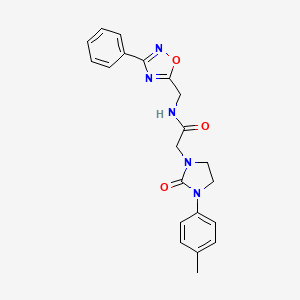
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2571533.png)
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2571535.png)
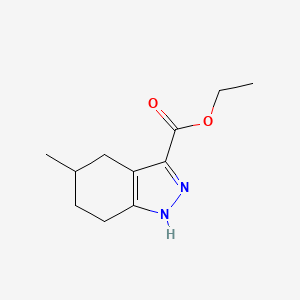
![N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2571537.png)